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Compound Name: 4-Nitrocinnamic acid

Cat. No.: B019240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The nitration of cinnamic acid is a significant electrophilic aromatic substitution reaction that

introduces a nitro group (-NO₂) onto the phenyl ring. This modification can dramatically alter the

molecule's electronic properties and biological activity, making nitrocinnamic acid derivatives

valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The

position of the nitro group is directed by the activating effect of the vinyl group, leading primarily

to the formation of ortho- and para-nitrocinnamic acids. This document provides detailed

experimental procedures for the direct nitration of trans-cinnamic acid, the separation of the

resulting isomers, and their characterization.

Reaction Mechanism and Product Distribution
The nitration of cinnamic acid proceeds via the generation of a nitronium ion (NO₂⁺) from a

mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst,

protonating the nitric acid to facilitate the formation of the electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-donating nature of the vinyl substituent of cinnamic acid directs the incoming

electrophile (NO₂⁺) to the ortho and para positions of the benzene ring. The reaction typically

yields a mixture of o-nitrocinnamic acid and p-nitrocinnamic acid.
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Experimental Protocols
Protocol 1: Direct Nitration of trans-Cinnamic Acid
This protocol details the direct nitration of trans-cinnamic acid using a mixture of nitric acid and

sulfuric acid.

Materials:

trans-Cinnamic acid

Concentrated nitric acid (70%)

Concentrated sulfuric acid (98%)

Ice

Distilled water

Beakers

Erlenmeyer flask

Magnetic stirrer and stir bar

Dropping funnel

Buchner funnel and filter paper

Procedure:

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of trans-cinnamic acid in 50 mL of

concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of

concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

Slowly add the cold nitrating mixture dropwise to the stirred solution of cinnamic acid over a

period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the
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addition.

After the addition is complete, continue stirring the reaction mixture in the ice bath for an

additional 2 hours.

Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker

with vigorous stirring.

A yellow precipitate of the mixed nitrocinnamic acid isomers will form.

Collect the crude product by vacuum filtration using a Buchner funnel.

Wash the precipitate with copious amounts of cold distilled water until the washings are

neutral to litmus paper.

Dry the crude product in a desiccator.

Protocol 2: Separation of ortho- and para-Nitrocinnamic
Acid Isomers by Fractional Crystallization
This protocol describes the separation of the ortho and para isomers from the crude nitration

product based on their differential solubility in ethanol.

Materials:

Crude nitrocinnamic acid mixture

Ethanol (95%)

Erlenmeyer flasks

Hot plate

Buchner funnel and filter paper

Reflux condenser

Procedure:
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Transfer the dried crude nitrocinnamic acid mixture to a 500 mL Erlenmeyer flask.

Add a minimal amount of boiling 95% ethanol to dissolve the solid completely. This can be

done by adding the ethanol portion-wise and heating the mixture to a gentle boil on a hot

plate.

Once the solid is dissolved, allow the solution to cool slowly to room temperature. p-

Nitrocinnamic acid is less soluble in ethanol and will crystallize out first as pale-yellow

needles.

Collect the crystals of p-nitrocinnamic acid by vacuum filtration. Wash the crystals with a

small amount of cold ethanol.

To isolate the o-nitrocinnamic acid, take the filtrate from step 4 and concentrate it by boiling

off about half of the solvent.

Allow the concentrated filtrate to cool to room temperature, and then place it in an ice bath to

induce further crystallization. o-Nitrocinnamic acid will precipitate.

Collect the crystals of o-nitrocinnamic acid by vacuum filtration and wash with a small

amount of cold ethanol.

Further purification of each isomer can be achieved by recrystallization from ethanol.

Data Presentation
The following table summarizes the expected quantitative data from the nitration of trans-

cinnamic acid.
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Parameter
o-Nitrocinnamic
Acid

p-Nitrocinnamic
Acid

Total Yield

Yield (%) ~25-35% ~40-50% ~65-85%

Melting Point (°C) 240-242 °C 285-287 °C N/A

Appearance Yellowish needles Pale-yellow needles Yellow solid

¹H NMR (DMSO-d₆, δ

ppm)

8.10 (d, 1H), 7.95 (d,

1H), 7.80 (t, 1H), 7.65

(t, 1H), 7.50 (d, 1H),

6.60 (d, 1H)

8.25 (d, 2H), 7.85 (d,

2H), 7.70 (d, 1H), 6.75

(d, 1H)

N/A

¹³C NMR (DMSO-d₆, δ

ppm)

166.5, 148.0, 140.0,

134.0, 131.0, 129.5,

125.0, 124.5

167.0, 148.5, 145.0,

141.0, 129.0, 124.0,

122.0

N/A

Visualizations
Experimental Workflow
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Nitration Reaction

Isomer Separation

trans-Cinnamic Acid in H₂SO₄ Reaction at 0-10 °C

HNO₃ + H₂SO₄ (Nitrating Mixture)

Quench with Ice Water Vacuum Filtration Crude Nitrocinnamic Acid (mixture of isomers) Dissolve in Hot Ethanol Cool to Room Temperature Filter p-isomer

p-Nitrocinnamic Acid

Filtrate Concentrate Filtrate Cool in Ice Bath Filter o-isomer o-Nitrocinnamic Acid

Nitronium Ion Formation Electrophilic Aromatic Substitution

HNO₃

H₂O⁺-NO₂

+ H₂SO₄

H₂SO₄

HSO₄⁻NO₂⁺ (Nitronium Ion)

- H₂O

H₃O⁺

Cinnamic Acid

σ-complex (ortho)

+ NO₂⁺

σ-complex (para)

+ NO₂⁺

o-Nitrocinnamic Acid

- H⁺

p-Nitrocinnamic Acid

- H⁺
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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